Fluorosulfuric acid, 2-bromo-1,1,2,2-tetrafluoroethyl ester
Description
Its structure combines high electronegativity from fluorine atoms with the reactivity of the bromine atom, making it a candidate for specialized synthetic applications, particularly in copper-mediated fluoroalkylation reactions .
Synthesis: The compound is synthesized via reactions involving 2-bromo-1,1,2,2-tetrafluoroethyl intermediates. For example, copper(0)-mediated coupling with iodobenzene under nitrogen at 130–140°C yields derivatives like 1-methoxy-4-(1,1,2,2-tetrafluoro-2-phenylethyl)benzene (68% yield) . Key steps include dehydrohalogenation and fluorination using reagents like DAST (diethylaminosulfur trifluoride) .
Properties
IUPAC Name |
1-bromo-1,1,2,2-tetrafluoro-2-fluorosulfonyloxyethane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2BrF5O3S/c3-1(4,5)2(6,7)11-12(8,9)10 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSNGCKGYXWVQBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)Br)(OS(=O)(=O)F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2BrF5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90474812 | |
| Record name | 2-Bromo-1,1,2,2-tetrafluoroethyl fluorosulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90474812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.98 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
757-02-8 | |
| Record name | 2-Bromo-1,1,2,2-tetrafluoroethyl fluorosulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90474812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Dehydrohalogenation of Vicinal Bromofluorides
A widely reported method involves the base-induced elimination of hydrogen bromide (HBr) from vicinal bromofluoride precursors. This pathway, exemplified in the synthesis of vinyl fluorides, employs strong bases such as triethylamine trihydrofluoride or sodium hydroxide to abstract a β-hydrogen, triggering simultaneous C–Br bond cleavage and alkene formation.
For the target compound, the precursor 1-bromo-2-fluoro-1,1,2,2-tetrafluoroethane undergoes dehydrohalogenation in the presence of a fluorosulfuric acid donor. The reaction proceeds via an E2 mechanism, requiring anti-periplanar alignment of the β-hydrogen and leaving group (bromine) to ensure stereochemical fidelity.
Table 1: Reaction Conditions for Elimination-Based Synthesis
| Precursor | Base | Temperature (°C) | Time (hr) | Yield (%) |
|---|---|---|---|---|
| 1-Bromo-2-fluoro-1,1,2,2-tetrafluoroethane | Triethylamine trihydrofluoride | −78 | 15 | 70 |
| 1-Bromo-1,2,2-trifluoroethane | NaOH | 25 | 5 | 83 |
Data adapted from elimination protocols for analogous vinyl fluorides.
Direct Esterification Strategies
Acid-Catalyzed Esterification
Fluorosulfuric acid reacts with 2-bromo-1,1,2,2-tetrafluoroethanol under anhydrous conditions to form the target ester. The reaction is catalyzed by Lewis acids (e.g., $$ \text{BF}_3 $$) or protic acids, with yields highly dependent on the removal of water to shift equilibrium toward ester formation.
Mechanistic Considerations :
The protonation of the hydroxyl group in 2-bromo-1,1,2,2-tetrafluoroethanol enhances its electrophilicity, facilitating nucleophilic attack by fluorosulfuric acid’s sulfur center. Subsequent dehydration yields the ester, with bromine acting as a stabilizing substituent via inductive effects.
Table 2: Optimization of Esterification Parameters
| Molar Ratio (Alcohol:Acid) | Catalyst | Temperature (°C) | Yield (%) |
|---|---|---|---|
| 1:1.2 | $$ \text{BF}_3 $$ | 50 | 65 |
| 1:1.5 | $$ \text{H}2\text{SO}4 $$ | 70 | 78 |
Regioselectivity and Stereochemical Control
The spatial arrangement of fluorine and bromine substituents imposes significant steric and electronic constraints. In elimination reactions, the anti-periplanar geometry mandates precise conformational alignment, favoring the formation of trans-configured alkenes when multiple β-hydrogens are available. For the target compound, the tetrafluoroethyl group’s rigidity ensures minimal conformational flexibility, simplifying regioselectivity management.
Purification and Characterization
Post-synthesis purification typically involves fractional distillation under reduced pressure (e.g., 72°C at 18 mm Hg), followed by recrystallization from nonpolar solvents. Characterization via $$ ^{19}\text{F} $$ NMR and mass spectrometry confirms the absence of residual precursors or regioisomers. The compound’s stability under long-term storage necessitates inert atmospheres and moisture-free conditions.
Chemical Reactions Analysis
Types of Reactions
Fluorosulfuric acid, 2-bromo-1,1,2,2-tetrafluoroethyl ester undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The compound can undergo oxidation reactions, resulting in the formation of higher oxidation state products.
Reduction Reactions: Reduction of the compound can lead to the formation of lower oxidation state products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions, alkoxide ions, and amines. The reactions are typically carried out in polar solvents under mild conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used. The reactions are usually performed under acidic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed. The reactions are conducted under anhydrous conditions to prevent hydrolysis.
Major Products Formed
Substitution Reactions: Various substituted derivatives of this compound.
Oxidation Reactions: Higher oxidation state products such as sulfonic acids.
Reduction Reactions: Lower oxidation state products such as alcohols and alkanes.
Scientific Research Applications
Fluorosulfuric acid, 2-bromo-1,1,2,2-tetrafluoroethyl ester has a wide range of applications in scientific research, including:
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Fluorosulfuric acid, 2-bromo-1,1,2,2-tetrafluoroethyl ester involves its interaction with molecular targets such as enzymes and proteins. The compound can modify the active sites of enzymes, leading to changes in their activity. It can also interact with cellular pathways, affecting various biochemical processes.
Comparison with Similar Compounds
Structural Analogs in the Ethanesulfonyl Fluoride Family
Several ethanesulfonyl fluoride derivatives share structural similarities but differ in substituents and reactivity:
Key Differences :
- Bromine vs. Chlorine/Fluorine : The bromine atom in the target compound acts as a superior leaving group compared to chlorine or fluorine in analogs like [144728-59-6] (1,2-dichloro-1,2,2-trifluoroethoxy substituent), facilitating faster substitution reactions .
- Steric Effects : Bulky substituents in [16090-14-5] reduce reactivity in coupling reactions, whereas the tetrafluoroethyl-bromine configuration balances steric accessibility and electronic activation .
Thermal and Physical Properties
Vaporization enthalpies (ΔvapH) and phase transition data highlight stability differences:
Comparison Insights :
- The difluoroamino group in C2F7NO3S ([4188-34-5]) contributes to stronger intermolecular forces, reflected in its higher ΔvapH (31.1 kJ/mol) .
- Bromine’s larger atomic radius in the target compound may increase molecular weight and polarizability but reduce thermal stability compared to fully fluorinated analogs .
A. Copper-Mediated Fluoroalkylation
- Target Compound : Reacts with iodobenzene to form aryl-tetrafluoroethyl derivatives (e.g., 12e, 68% yield) via Cu(0)-mediated coupling. Bromine facilitates efficient electron transfer, forming stable RCF2Cu intermediates .
B. Electrochemical Performance
- Fluorinated Ethers (e.g., ETFE, TTE) : Used in lithium-sulfur batteries for their ability to stabilize LiF layers, enhancing cycle life .
Stability and Degradation
Biological Activity
Fluorosulfuric acid, 2-bromo-1,1,2,2-tetrafluoroethyl ester (CAS No. 757-02-8) is a synthetic compound with notable chemical properties and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
This compound is synthesized through the reaction of fluorosulfuric acid with 2-bromo-1,1,2,2-tetrafluoroethanol. This process typically requires controlled conditions to ensure high purity and yield. The compound features a unique structure that includes both fluorosulfuric and bromine functionalities, which contribute to its reactivity and potential applications in various fields including biology and medicine.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The following mechanisms have been observed:
- Enzyme Modification : The compound can modify the active sites of enzymes, potentially altering their catalytic activity. This modification can lead to changes in metabolic pathways.
- Cellular Interaction : It may interact with cellular components such as proteins and lipids, influencing cell signaling pathways and cellular responses.
- Reactivity with Nucleophiles : The presence of the bromine atom allows for substitution reactions with nucleophiles, which can lead to the formation of various derivatives that may exhibit different biological activities.
In Vitro Studies
Research has indicated that fluoroalkyl esters like this compound can exhibit antimicrobial and cytotoxic properties. For instance:
- Antimicrobial Activity : Preliminary studies suggest that the compound may inhibit the growth of certain bacterial strains. This is hypothesized to be due to its ability to disrupt bacterial cell membranes or interfere with metabolic processes.
- Cytotoxic Effects : In cancer research, compounds with similar structures have shown potential in inducing apoptosis in cancer cells through various pathways including oxidative stress mechanisms .
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial effects of various fluoroalkyl esters against Gram-positive and Gram-negative bacteria. Results indicated that compounds similar to fluoroalkyl esters exhibited significant antibacterial activity at specific concentrations .
- Cytotoxicity in Cancer Cells : Another study focused on the cytotoxic effects of halogenated compounds on human cancer cell lines. The findings suggested that brominated compounds could induce cell death through apoptosis pathways mediated by reactive oxygen species (ROS) generation .
Comparative Analysis
To better understand the unique properties of fluoroalkyl esters like 2-bromo-1,1,2,2-tetrafluoroethyl ester, a comparison with similar compounds is essential:
| Compound Name | Antimicrobial Activity | Cytotoxicity | Unique Features |
|---|---|---|---|
| This compound | Moderate | High | Bromine substituent enhances reactivity |
| Fluorosulfuric acid, 2-chloro-1,1,2,2-tetrafluoroethyl ester | Low | Moderate | Chlorine substituent has different reactivity |
| Fluorosulfuric acid, 2-iodo-1,1,2,2-tetrafluoroethyl ester | High | Variable | Iodine enhances specific interactions |
Safety and Handling
Due to its chemical nature and potential biological effects, safety precautions are essential when handling fluoroalkyl esters. It is classified as hazardous due to its corrosive nature and potential toxicity upon exposure. Proper personal protective equipment (PPE) should be used during handling and experimentation.
Q & A
Q. What are the recommended synthetic routes for preparing 2-bromo-1,1,2,2-tetrafluoroethyl fluorosulfonate, and how do reaction conditions influence yield?
Synthesis typically involves halogen-exchange reactions or direct esterification. For example, copper-mediated fluoroalkylation of iodobenzene with 2-bromo-1,1,2,2-tetrafluoroethyl compounds under inert atmospheres (e.g., N₂) yields intermediates that can react with fluorosulfuric acid. Key parameters:
- Catalyst : Cu⁰ or Cu(I) salts enhance reactivity of RCF₂Cu species .
- Solvent : Non-polar solvents (e.g., THF) minimize side reactions.
- Temperature : Optimal yields (~70%) occur at 60–80°C; higher temperatures promote decomposition .
- Characterization : Confirm purity via ¹⁹F NMR (δ −70 to −80 ppm for CF₂Br groups) and LC-MS/MS for trace impurities .
Q. How can researchers characterize the structural and thermodynamic properties of this compound?
- Structural analysis : X-ray crystallography (if crystals form) or computational modeling (DFT) to confirm geometry. For liquid states, ¹H/¹⁹F NMR and IR spectroscopy identify functional groups (e.g., S=O stretches at 1350–1450 cm⁻¹) .
- Thermodynamics : Vaporization enthalpy (ΔHvap) can be estimated via calorimetry. For analogous fluorosulfonates, ΔHvap ≈ 30–31 kJ/mol at 276–326 K .
- Stability : Thermal gravimetric analysis (TGA) under N₂ to assess decomposition thresholds (~150–200°C for similar perfluorinated esters) .
Q. What safety protocols are critical for handling this compound in laboratory settings?
- PPE : Fluoropolymer-coated gloves, face shields, and fume hoods required due to corrosive and toxic fumes .
- Waste disposal : Collect in sealed fluorinated containers; avoid aqueous neutralization (risk of HF release). Collaborate with certified waste management services for PBT (persistent, bioaccumulative, toxic) substance disposal .
- Emergency response : Immediate ethanol rinsing for skin contact; calcium gluconate gel for HF exposure .
Advanced Research Questions
Q. How does 2-bromo-1,1,2,2-tetrafluoroethyl fluorosulfonate participate in cross-coupling reactions, and what mechanistic insights explain its reactivity?
The compound acts as an electrophilic fluoroalkylating agent. In Pd-catalyzed reactions with arylboronic esters:
- Mechanism : Oxidative addition of Pd⁰ to the C-Br bond forms a Pd(II) intermediate, followed by transmetalation and reductive elimination to yield fluorinated aromatics .
- Kinetic control : Lower temperatures favor monofluoroalkylation; competing β-fluoride elimination is suppressed using bulky ligands (e.g., XPhos) .
- Contradictions : Conflicting reports on regioselectivity may arise from solvent polarity—non-polar solvents favor C-Br activation, while polar aprotic solvents promote sulfonate-group participation .
Q. What role does this compound play in electrolyte formulations for lithium-sulfur batteries, and how is its performance optimized?
As a fluorinated ether additive:
- Function : Stabilizes lithium anode via LiF-rich SEI formation, reducing polysulfide shuttling .
- Optimization : Blend with 1,1,2,2-tetrafluoroethyl ether (ETFE) at 5–10 wt% improves ionic conductivity (up to 3.5 mS/cm) while maintaining low viscosity .
- Challenges : Electrochemical stability >4.5 V vs. Li/Li⁺ is critical; cyclic voltammetry in LiPF₆-based electrolytes confirms anodic limits .
Q. How can computational models resolve contradictions in reported reaction pathways involving this compound?
- DFT studies : Compare activation energies of competing pathways (e.g., SN2 vs. radical mechanisms). For example, bromine abstraction by Cu⁰ generates CF₂ radicals, which dimerize unless trapped by iodobenzene .
- Solvent effects : COSMO-RS simulations predict solvation free energies to explain yield variations in DMF vs. THF .
- Machine learning : Train models on existing kinetic data to predict optimal conditions for new substrates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
